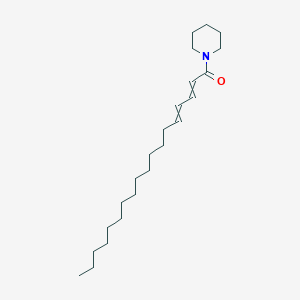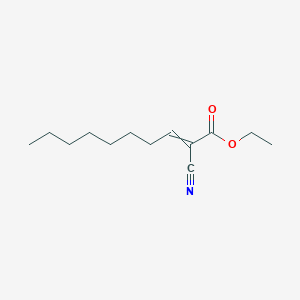![molecular formula C15H23NOS B12553909 4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine CAS No. 146441-08-9](/img/structure/B12553909.png)
4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine is a chemical compound with the molecular formula C15H21NO2S. It is known for its applications as a photoinitiator, particularly in the field of UV-curable coatings and inks . The compound is characterized by its morpholine ring, which is substituted with a 2-methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with 2-methylpropan-2-amine in the presence of a catalyst . The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired morpholine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
化学反応の分析
Types of Reactions
4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted morpholine derivatives .
科学的研究の応用
4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine has several scientific research applications:
作用機序
The mechanism of action of 4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine as a photoinitiator involves the absorption of UV light, leading to the formation of reactive species such as free radicals . These reactive species initiate the polymerization of monomers, resulting in the formation of cross-linked polymer networks. The molecular targets include the double bonds in the monomers, and the pathways involved are primarily radical polymerization mechanisms .
類似化合物との比較
Similar Compounds
- 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one
- 2-Methyl-4’-(methylthio)-2-morpholinopropiophenone
Uniqueness
4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct photoinitiating properties. Its ability to efficiently absorb UV light and generate reactive species makes it particularly valuable in applications requiring rapid curing and high-performance coatings .
特性
CAS番号 |
146441-08-9 |
|---|---|
分子式 |
C15H23NOS |
分子量 |
265.4 g/mol |
IUPAC名 |
4-[2-methyl-1-(4-methylsulfanylphenyl)propan-2-yl]morpholine |
InChI |
InChI=1S/C15H23NOS/c1-15(2,16-8-10-17-11-9-16)12-13-4-6-14(18-3)7-5-13/h4-7H,8-12H2,1-3H3 |
InChIキー |
PTKHNBWCIHXVFS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC=C(C=C1)SC)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


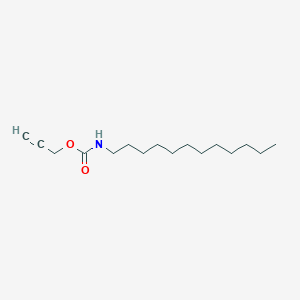
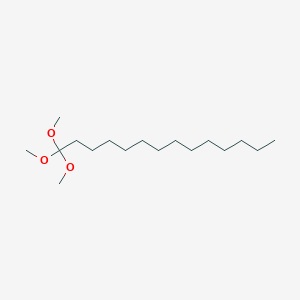

![Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]-](/img/structure/B12553857.png)
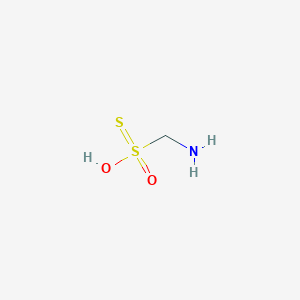
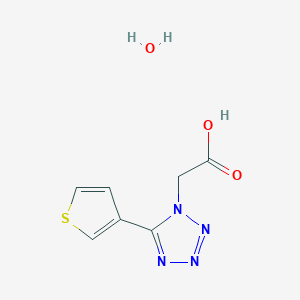
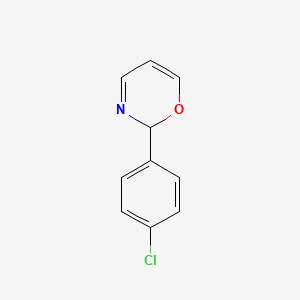


![Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-](/img/structure/B12553895.png)

![N~1~,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide](/img/structure/B12553905.png)
